molecular formula C16H20FNO B2868163 (3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310101-30-3

(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2868163
CAS RN: 2310101-30-3
M. Wt: 261.34
InChI Key: LTRWDGUUWSKYPX-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone, commonly known as DMF-DFO, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of DMF-DFO is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, DMF-DFO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to and modulate the activity of certain receptors in the brain, such as the mu-opioid receptor.
Biochemical and Physiological Effects:
DMF-DFO has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of addiction and neurological disorders, although more research is needed in these areas. DMF-DFO has been shown to have low toxicity and is generally well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of DMF-DFO is its potential as a tool for drug discovery and development. Its inhibitory activity against certain enzymes and receptors makes it a promising candidate for the development of new drugs. However, one limitation of DMF-DFO is its relatively complex synthesis method, which may make it less accessible for some researchers.

Future Directions

There are several future directions for the study of DMF-DFO. One area of focus is the development of new drugs based on the inhibitory activity of DMF-DFO. Additionally, more research is needed to fully understand the mechanism of action of DMF-DFO and its potential applications in the treatment of addiction and neurological disorders. Finally, further optimization of the synthesis method may make DMF-DFO more accessible for researchers.

Synthesis Methods

DMF-DFO can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylacetic acid with 3-fluoro-8-azabicyclo[3.2.1]octan-8-amine. The resulting intermediate is then treated with thionyl chloride and methanol to yield the final product. This synthesis method has been optimized to obtain high yields and purity of DMF-DFO.

Scientific Research Applications

DMF-DFO has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs. Additionally, DMF-DFO has been investigated for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of addiction and neurological disorders.

properties

IUPAC Name

(3,4-dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO/c1-10-3-4-12(7-11(10)2)16(19)18-14-5-6-15(18)9-13(17)8-14/h3-4,7,13-15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRWDGUUWSKYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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